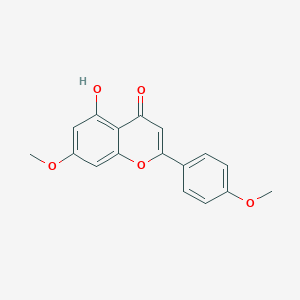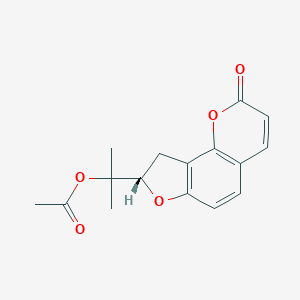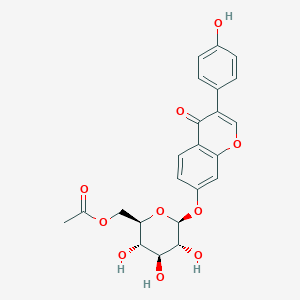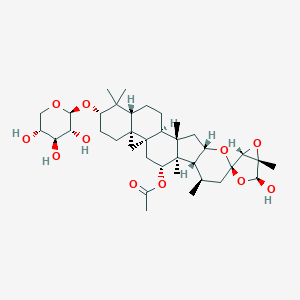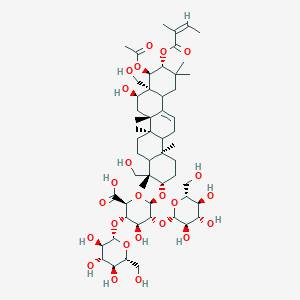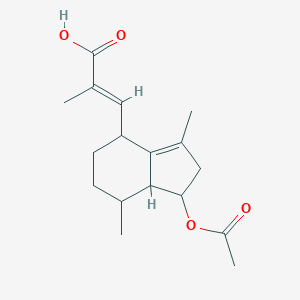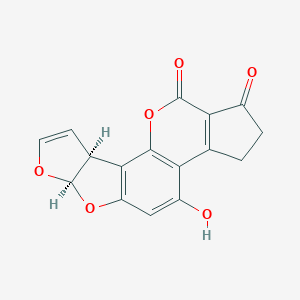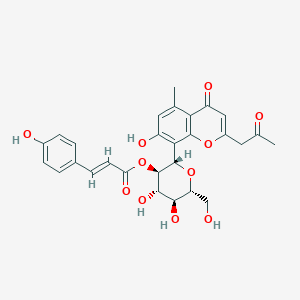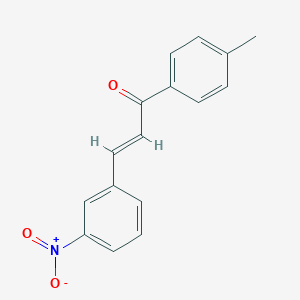
Angelic acid
Vue d'ensemble
Description
Angelic acid, also known as angelate, is a naturally occurring organic compound with a chemical formula of C7H6O4. It is a white crystalline solid with a molecular weight of 154.12 g/mol. Angelic acid is found in many plants, including angelica, celery, and parsley, as well as in some fungi and bacteria. It is a carboxylic acid and has been used in various food and medicinal applications. It has also been used in scientific research applications, as it has been found to have a variety of biological activities.
Applications De Recherche Scientifique
Perfumery and Flavoring
Angelic acid and its esters, such as petasin, are primarily used in perfumes and flavorings. The ester compounds impart distinct scents and tastes to various products, enhancing their sensory appeal .
Medical Uses of Petasin
Petasin, an angelic ester, originally discovered in the common butterbur plant, exhibits potential medical uses. It is known for its strong pain-relieving and spasmolytic action .
Herbal Remedies
Ester compounds derived from Angelic Acid are found in herbal remedies that may alleviate minor ailments such as headaches and fever due to their medicinal properties .
Anti-inflammatory and Anti-cancer Effects
Angelic acid derivatives, known as angelates, have been studied for their therapeutic benefits, including anti-inflammatory and anti-cancer effects .
Dermal Protection
Research suggests that angelic acid has a protective effect against UVA-induced dermal damage, positioning it as a potential ingredient in cosmetic products aimed at preventing skin cellular damages .
Mécanisme D'action
Target of Action
Angelic acid, also known as (2Z)-2-methylbut-2-enoic acid, primarily targets biological processes within living organisms. It is a monocarboxylic unsaturated organic acid found in various plants, especially those belonging to the Apiaceae family. The roots of plants like Angelica archangelica, Peucedanum ostruthium (masterwort), and Levisticum officinale (lovage) contain angelic acid .
Propriétés
IUPAC Name |
(Z)-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897430 | |
| Record name | 2-Methylisocrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
85.50 to 87.50 °C. @ 13.00 mm Hg | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in hot water | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
565-63-9 | |
| Record name | Angelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisocrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLACRYLIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54U4ZPB36F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Angelic acid has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
ANone: Various spectroscopic techniques have been employed to characterize angelic acid. These include:
- NMR spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. For instance, long-range coupling constants between protons in angelic acid and its methyl esters have been studied using NMR. [, ]
- IR spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. Angelic acid shows absorption bands corresponding to carbonyl and α, β-unsaturated ester functionalities. [, ]
- Mass spectrometry: Determines the molecular weight and fragmentation pattern of the molecule. This technique helps identify angelic acid in complex mixtures like natural product extracts. [, , , , , ]
ANone: Angelic acid is found in various plants, particularly those belonging to the families Apiaceae and Asteraceae. It is often found esterified to other molecules, forming compounds like:
- Pyrrolizidine alkaloids: Such as symphytine [], echimidine [, ], and heliosupine [, ]. These alkaloids are commonly found in plants belonging to the Boraginaceae family and can be toxic to livestock.
- Sesquiterpene lactones: Like petasin and isopetasin []. These compounds are found in plants like Petasites hybridus and have been investigated for their potential medicinal properties.
- Triterpene saponins: Examples include theasaponins [, , ]. These saponins, found in tea plants (Camellia sinensis), possess various biological activities.
ANone: Angelic acid is often obtained through extraction and isolation procedures from plant material. The specific method may vary depending on the plant source and the desired purity. Common steps involve:
- Purification: Isolating angelic acid from the relevant fraction using techniques like preparative HPLC. []
ANone: As an α, β-unsaturated carboxylic acid, angelic acid exhibits characteristic reactions, including:
- Esterification: It readily forms esters with alcohols, as observed in many natural products containing angelic acid moieties. [, , , , , ]
- Isomerization: Under UV irradiation, angelic acid can isomerize to its cis isomer, tiglic acid. []
- Reduction: The carboxylic acid group can be reduced to an alcohol, as seen in the synthesis of renieramycin M. []
- Addition reactions: The double bond can undergo addition reactions, such as dihydroxylation. []
ANone: The presence of angelic acid, as an esterifying moiety, can significantly influence the biological activity and physicochemical properties of the parent molecule. For instance:
- Biological activity: In pyrrolizidine alkaloids, the type of esterifying acid, such as angelic acid, contributes to their toxicity and metabolic fate. [] Similarly, in triterpene saponins, the presence and position of angelic acid esters can impact their biological activities. [, ]
ANone: While angelic acid itself has limited reported biological activity, its derivatives exhibit a range of effects, including:
- Anticancer activity: Tetracycline SF2575, a potent anticancer agent, contains an angelic acid moiety essential for its activity. []
- Anti-inflammatory activity: Extracts of Petasites hybridus, containing isopetasin (an angelic acid ester), exhibit anti-inflammatory properties by inhibiting peptido-leukotriene synthesis. []
- Antibacterial activity: The defensive secretions of certain ground beetles contain angelic acid and demonstrate antibacterial activity. [, ]
- Anti-sweet activity: Theasaponins, containing angelic acid esters, display anti-sweet properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



